Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2H2,1H3,(H,9,10) |
InChI Key |
CQEDFPODTPSGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CC#N |
Origin of Product |
United States |
Preparation Methods
Halomethylation and Cyanide Substitution Route
A well-documented method involves the conversion of methyl 4-(hydroxymethyl)-1-(triphenylmethyl)-1H-imidazole-5-carboxylate to the chloromethyl derivative using thionyl chloride. This intermediate is then treated with potassium cyanide to afford methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate as the penultimate intermediate. This method was notably used in the synthesis of labeled dezaguanine mesylate, an antitumor agent, demonstrating the utility of this intermediate in medicinal chemistry.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxymethyl to chloromethyl | Thionyl chloride | Chloromethyl imidazole derivative |
| Chloromethyl to cyanomethyl | Potassium cyanide, solvent (e.g., DMF) | This compound |
Cyclization and Catalytic Oxidation Route
Another approach involves the catalytic synthesis of imidazole carboxylic acid derivatives starting from acetyl glycine ethyl ester. This method includes:
- Enolization and cyclization of acetyl glycine ethyl ester with sodium ethylate and ethyl formate in methyl acetate solvent.
- Formation of 2-sulfydryl-4-imidazole-ethyl formate intermediate.
- Catalytic oxidation and desulfurization using an inorganic salt composite catalyst prepared from barium sulfate, ferric nitrate, and iron sulfate under UV irradiation and calcination.
- Hydrolysis and pH adjustment to yield 1H-imidazole-4-carboxylic acid derivatives.
Although this method primarily targets 1H-imidazole-4-carboxylic acid, it provides a foundation for further functionalization to introduce cyanomethyl groups via subsequent halomethylation and cyanide substitution steps.
Catalyst preparation and reaction conditions:
| Component | Ratio (by weight) | Preparation Conditions |
|---|---|---|
| Barium sulfate | 20 | Mixed with water to form paste |
| Ferric nitrate | 1 | Added to barium sulfate paste |
| Iron sulfate | 4 | Added to barium sulfate paste |
| Catalyst activation | UV irradiation (1-1.5 h), 100°C warming, high-temp calcination | Produces inorganic salt composite catalyst |
Reaction conditions for imidazole formation:
| Step | Conditions | Notes |
|---|---|---|
| Enolization and cyclization | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate solvent | Molar ratios optimized for yield |
| Catalytic oxidation | Inorganic salt composite catalyst, toluene solvent, 60-75°C | 5% catalyst by weight, solvent removal by evaporation |
| Hydrolysis | Potassium hydroxide solution (1-2%), 25-30°C, pH adjustment to 1-2 with sulfuric acid | Recrystallization to purify product |
This multi-step catalytic method is notable for its use of environmentally benign catalysts and mild reaction conditions.
The preparation of this compound is effectively achieved through halomethylation of hydroxymethyl imidazole derivatives followed by cyanide substitution, a method well-documented in antitumor agent synthesis. Alternatively, catalytic synthesis routes starting from acetyl glycine ethyl ester provide a green chemistry approach to imidazole carboxylate intermediates, which can be further functionalized to the target compound. Both methods have distinct advantages and are chosen based on the desired application, scale, and available resources.
- Catalytic synthesis of 1H-imidazole-4-carboxylic acid derivatives using inorganic salt composite catalysts and subsequent functionalization steps.
- Synthesis of this compound via halomethylation and cyanide substitution in the preparation of labeled dezaguanine mesylate.
- Related imidazole precursor syntheses and functional group transformations in medicinal chemistry contexts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of imidazole, including this compound, exhibit significant antibacterial activity against various strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers . The compound's structure allows for modifications that enhance its bioactivity, making it a candidate for developing new antibiotics.
Antiviral Properties
Recent research indicates that this compound may also possess antiviral properties. It has been evaluated for efficacy against several viral infections, showing promise in inhibiting viral replication. This aspect opens avenues for further research into its use as a therapeutic agent against viral diseases.
Cancer Research
The compound's derivatives have been studied for their anticancer effects. Preliminary findings suggest that certain modifications can lead to enhanced cytotoxicity against cancer cell lines, indicating potential for development as a cancer treatment.
Agricultural Applications
Plant Growth Regulation
Compounds similar to this compound have been utilized as plant growth regulators. Research has demonstrated that imidazole derivatives can influence plant growth and development, acting as fungicides and herbicides . The specific application of this compound in agriculture could lead to improved crop yields and pest management strategies.
Organic Synthesis
Synthesis of Nucleoside Analogues
One of the significant applications of this compound is in the synthesis of nucleoside analogues. A methodology involving electrophilic fluorination has been developed to create sugar-modified 3-fluoro-3-deazaguanosine analogues from this compound . This process highlights its utility in synthetic organic chemistry, particularly in the development of new pharmaceuticals.
Radical Addition Reactions
The compound has also been explored for its reactivity in radical addition reactions. Studies indicate that cyanomethyl groups can participate effectively in C-C bond formation reactions, which are vital in synthesizing complex organic molecules . This characteristic makes it valuable in various synthetic pathways in organic chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The substituent at the 5-position of the imidazole ring significantly influences chemical behavior:
Key Insights :
- Cyanomethyl vs. Hydroxymethyl: The nitrile group in the target compound likely enhances electrophilicity compared to the hydroxymethyl analog, making it more reactive in cross-coupling or cycloaddition reactions.
- Steric and Electronic Effects : Diethoxymethyl and isoxazolyl substituents introduce steric hindrance, which may reduce reactivity but improve selectivity in ligand-metal interactions .
Physical and Chemical Properties
Biological Activity
Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure : this compound features an imidazole ring, which is known for its diverse biological roles. The presence of the cyanomethyl group may enhance its reactivity and biological interactions.
Molecular Formula : C₇H₈N₄O₂
CAS Number : 85110-06-1
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting various metabolic pathways. For instance, they can inhibit enzymes involved in cancer cell proliferation or bacterial growth.
- Cellular Interaction : This compound may interact with cellular receptors or proteins, altering signaling pathways that lead to apoptosis in cancer cells or disruption in bacterial cell wall synthesis.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
These results suggest that while the compound exhibits some antimicrobial properties, its efficacy varies significantly across different bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the growth of certain cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | Significant |
| HeLa (Cervical cancer) | 20 | Moderate |
| A549 (Lung cancer) | 25 | Moderate |
The compound's mechanism may involve inducing apoptosis and inhibiting cell cycle progression, although further studies are needed to elucidate the precise pathways involved.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various imidazole derivatives demonstrated that this compound exhibited a dose-dependent response against E. coli and S. aureus, indicating potential as a lead compound for antibiotic development .
- Cancer Cell Line Evaluation : In vitro studies on breast and cervical cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptotic markers, suggesting its role as a potential chemotherapeutic agent .
- Comparative Analysis with Other Compounds : When compared to other imidazole derivatives, this compound displayed superior activity against certain cancer cell lines, highlighting its potential as a more effective alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
